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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B1216625 Get Quote

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that is a cornerstone in

cellular and molecular biology for visualizing cell nuclei and studying DNA. This bis-benzimide

dye exhibits a profound increase in fluorescence upon binding to the minor groove of double-

stranded DNA, with a strong preference for adenine-thymine (AT)-rich regions.[1][2] Its utility

spans a wide range of applications, including fluorescence microscopy, flow cytometry, and cell

cycle analysis. This technical guide provides a comprehensive overview of the spectral and

chemical properties of Hoechst 33258, along with detailed experimental protocols for its use.

Core Properties and Characteristics
Hoechst 33258's fluorescence is highly dependent on its environment. In aqueous solution, its

fluorescence is minimal; however, upon binding to DNA, it undergoes a significant

enhancement in quantum yield and a shift in its emission spectrum.[3][4]

Spectroscopic Properties
The fluorescence properties of Hoechst 33258 are critical for its application. When bound to

DNA, it is typically excited by ultraviolet (UV) light and emits a bright blue fluorescence.
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Property Value (DNA-Bound) Value (Unbound in Water)

Excitation Maximum (λex) 351-352 nm[1][5][6] ~350 nm[2]

Emission Maximum (λem) 454-463 nm[1][5][6] 510-540 nm[1][2]

Extinction Coefficient (ε)
~46,000 cm⁻¹M⁻¹ at ~346

nm[4][5]
Not specified

Quantum Yield (Φ) Significantly enhanced ~0.034[4][7]

Note: The exact emission maximum can be influenced by the dye-to-DNA ratio and the local

environment.[8]

Chemical and Physical Properties
Understanding the chemical and physical characteristics of Hoechst 33258 is essential for its

proper handling and use in experimental settings.

Property Value

Molecular Formula C₂₅H₂₇Cl₃N₆O[3][9]

Molecular Weight 533.88 g/mol (anhydrous)[9]

623.96 g/mol (pentahydrate)[9][10]

Solubility
Soluble in water (up to 20 mg/mL) and organic

solvents like DMSO.[2][3]

Storage

Aqueous solutions are stable at 2-6°C for

several months when protected from light. For

long-term storage, freezing at -20°C or below is

recommended.[2]

DNA Binding and Signaling Pathway
Hoechst 33258 primarily binds to the minor groove of double-stranded DNA.[1][2] This

interaction is non-intercalative and shows a strong preference for sequences rich in adenine

and thymine. The binding is thought to involve at least three contiguous A-T base pairs for
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optimal fluorescence enhancement.[10] The 2-amino group of guanine residues can sterically

hinder the binding of Hoechst 33258 to the minor groove of GC-rich regions.[11] At higher

concentrations, different binding modes, including potential dye aggregation, can occur, which

may lead to a shift in the emission spectrum and fluorescence quenching.[8][12]
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Caption: Binding of Hoechst 33258 to the DNA minor groove.
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Experimental Protocols
The following are generalized protocols for staining cells with Hoechst 33258 for fluorescence

microscopy and flow cytometry. Optimization may be required depending on the cell type and

experimental conditions.

Staining Live Cells for Fluorescence Microscopy
This protocol outlines the steps for staining the nuclei of living cells.

Start with live cells
in culture

Prepare Hoechst 33258 staining solution
(e.g., 1 µg/mL in culture medium)

Incubate cells with staining solution
(5-15 minutes at 37°C)

Optional: Wash cells with PBS
or serum-free medium

Image cells using a fluorescence microscope
(UV excitation, blue emission filter)

End
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Caption: Workflow for staining live cells with Hoechst 33258.

Methodology:

Prepare Staining Solution: Dilute a stock solution of Hoechst 33258 to a final working

concentration of 0.1-10 µg/mL in pre-warmed cell culture medium.[1] A common starting

concentration is 1 µg/mL.[3][9]

Cell Staining: Remove the existing culture medium from the cells and replace it with the

Hoechst 33258 staining solution. Alternatively, for a less disruptive method, add a

concentrated stock of Hoechst 33258 directly to the culture medium to achieve the desired

final concentration and mix gently.[3]

Incubation: Incubate the cells for 5 to 30 minutes at 37°C, protected from light.[3][12] The

optimal incubation time can vary between cell types.

Washing (Optional): While not always necessary due to the low fluorescence of the unbound

dye, washing the cells 2-3 times with phosphate-buffered saline (PBS) or serum-free medium

can reduce background fluorescence.[12]

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV

excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).[12]

Staining Fixed Cells for Fluorescence Microscopy
This protocol is suitable for cells that have been fixed prior to staining.

Methodology:

Fixation: Fix cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15

minutes at room temperature.[12]

Washing: Wash the cells twice with PBS for 5 minutes each to remove the fixative.[12]

Permeabilization (Optional): If required for other antibodies, permeabilize the cells with a

detergent like 0.1% Triton X-100 in PBS.
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Staining: Add Hoechst 33258 diluted in PBS (e.g., 1 µg/mL) to the fixed cells and incubate

for at least 5 minutes at room temperature, protected from light.[3]

Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[12]

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image

as described for live cells.

Staining for Flow Cytometry
Hoechst 33258 is widely used for cell cycle analysis by flow cytometry.

Methodology for Live Cells:

Cell Suspension: Prepare a single-cell suspension at a density of approximately 1x10⁶

cells/mL in an appropriate medium.[13]

Staining Solution: Prepare a Hoechst 33258 staining solution at a concentration of 1-10

µg/mL in the same medium.[13]

Incubation: Resuspend the cells in the staining solution and incubate at 37°C for 15-60

minutes.[13]

Centrifugation and Resuspension: Pellet the cells by centrifugation and resuspend them in

fresh medium or PBS.[13]

Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation and a

blue emission detector.

Methodology for Fixed Cells:

Cell Suspension: Start with a single-cell suspension of 1-2x10⁶ cells/mL.[13]

Fixation: Fix the cells in ice-cold 70-80% ethanol for at least 30 minutes on ice.[13]

Washing: Wash the cells once with PBS.[13]
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Staining: Resuspend the cells in a Hoechst 33258 solution (0.2-2 µg/mL in PBS) and

incubate for 15 minutes at room temperature.[13] No washing is required before analysis.[13]

Analysis: Proceed with flow cytometry analysis.

Applications in Research and Drug Development
The unique properties of Hoechst 33258 make it a valuable tool in various research areas:

Nuclear Counterstaining: Its specific staining of the nucleus allows for clear visualization of

nuclear morphology and localization of other cellular components in multicolor fluorescence

microscopy.[1]

Cell Cycle Analysis: The fluorescence intensity of Hoechst 33258 bound to DNA is

proportional to the DNA content, enabling the differentiation of cells in G0/G1, S, and G2/M

phases of the cell cycle by flow cytometry.[12]

Apoptosis Detection: In apoptotic cells, the chromatin condenses and the nuclei fragment.

These changes can be readily visualized by an increase in the localized fluorescence

intensity of Hoechst 33258.[1]

Cell Sorting: Hoechst 33258 can be used to sort cells based on their DNA content.[1]

Interaction with BrdU: The fluorescence of Hoechst 33258 is quenched by the incorporation

of bromodeoxyuridine (BrdU) into DNA. This property is exploited in cell proliferation assays

and to monitor cell cycle progression.[1][2]

Conclusion
Hoechst 33258 remains an indispensable fluorescent probe in life sciences research. Its

robust and specific DNA staining, coupled with its cell permeability, provides a reliable method

for nuclear visualization and analysis in both live and fixed cells. By understanding its spectral

properties, chemical characteristics, and the principles behind its interaction with DNA,

researchers can effectively leverage this powerful tool in a multitude of experimental

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lumiprobe.com [lumiprobe.com]

2. Hoechst stain - Wikipedia [en.wikipedia.org]

3. biotium.com [biotium.com]

4. omlc.org [omlc.org]

5. FluoroFinder [app.fluorofinder.com]

6. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]

7. Hoechst 33258 *20 mM solution in water* | AAT Bioquest [aatbio.com]

8. Fluorescence spectra of Hoechst 33258 bound to chromatin - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. biotium.com [biotium.com]

10. biotech.illinois.edu [biotech.illinois.edu]

11. The different binding modes of Hoechst 33258 to DNA studied by electric linear
dichroism - PMC [pmc.ncbi.nlm.nih.gov]

12. medchemexpress.com [medchemexpress.com]

13. lumiprobe.com [lumiprobe.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Hoechst 33258:
Fluorescence Spectrum and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216625#hoechst-33258-fluorescence-spectrum-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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